5-Methyl-2-(tributylstannyl)pyridine is an organotin compound characterized by the molecular formula and a molecular weight of 382.17 g/mol. This compound features a pyridine ring substituted at the 2-position with a tributylstannyl group and a methyl group at the 5-position, which influences its chemical reactivity and selectivity in various reactions, particularly in organic synthesis .
Organotin compounds like 5-methyl-2-(tributylstannyl)pyridine can be toxic and require proper handling. Tributyltin is listed as a substance of very high concern due to its environmental persistence and potential endocrine disrupting effects.
Here are some safety considerations:
-Methyl-2-(tributylstannyl)pyridine finds application in the synthesis of various organotin compounds due to the presence of the trialkyltin (SnR3) group. These compounds exhibit diverse properties and functionalities, making them valuable in various research fields. For instance, studies have explored their potential as:
The presence of the pyridine ring in 5-Methyl-2-(tributylstannyl)pyridine makes it a potential reagent in various organic reactions. The pyridine group can act as a Lewis base, participating in reactions as a nucleophile or forming coordination complexes with metal catalysts. Studies have reported its use in:
The primary chemical reaction involving 5-Methyl-2-(tributylstannyl)pyridine is the Stille cross-coupling reaction, which is utilized for forming carbon-carbon bonds. This compound acts as a stannyl reagent that can react with various electrophiles, including aryl halides, vinyl halides, and allyl halides, in the presence of palladium catalysts. The typical reaction conditions include elevated temperatures (80-120°C) and inert atmospheres (nitrogen or argon) in solvents like toluene or dimethylformamide .
The major products of these reactions are coupled organic molecules that can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
While 5-Methyl-2-(tributylstannyl)pyridine itself has limited direct applications in biology and medicine, it serves as a crucial intermediate in the synthesis of biologically active compounds. Research indicates that derivatives synthesized from this compound may exhibit significant biological properties, including antifungal and antimicrobial activities. For example, certain pyridine derivatives have been studied for their potential as antifungal agents against pathogens like Candida albicans .
The synthesis of 5-Methyl-2-(tributylstannyl)pyridine typically involves the stannylation of 5-methyl-2-bromopyridine using tributyltin hydride in the presence of a palladium catalyst. This method allows for efficient formation of the desired organotin compound under controlled conditions to ensure high yield and purity.
5-Methyl-2-(tributylstannyl)pyridine is predominantly used in organic synthesis for the production of complex organic molecules through Stille cross-coupling reactions. Its applications extend to:
Several compounds share structural similarities with 5-Methyl-2-(tributylstannyl)pyridine, primarily differing by substituents on the pyridine ring or variations in the stannyl group. These include:
Compound Name | Structural Feature |
---|---|
2-(Tributylstannyl)pyridine | No methyl group at position 5 |
5-Chloro-2-(tributylstannyl)pyridine | Chlorine substituent at position 5 |
6-Fluoro-2-(tributylstannyl)pyridine | Fluorine substituent at position 6 |
4-Chloro-2-(tributylstannyl)pyridine | Chlorine substituent at position 4 |
2-(Tributylstannyl)quinoline | Quinoline structure instead of pyridine |
The uniqueness of 5-Methyl-2-(tributylstannyl)pyridine lies in the presence of a methyl group at the 5-position of the pyridine ring, which can significantly influence its reactivity and selectivity during cross-coupling reactions compared to other similar compounds.
The Stille coupling reaction is the most widely employed method for synthesizing 5-methyl-2-(tributylstannyl)pyridine. A scalable approach involves the directed metallation of 2-bromo-5-methylpyridine (2) using n-butyllithium (n-BuLi) at −78°C, followed by transmetallation with tributyltin chloride (Bu$$_3$$SnCl) to yield the target compound in 98% purity. This method avoids the low yields (0.5–36%) associated with classical Ullmann or Kumada couplings.
Key conditions for optimizing yield include:
The reaction mechanism follows a Pd-catalyzed pathway, where oxidative addition of the aryl halide to Pd(0) precedes transmetallation with the stannane. Tributyltin groups exhibit superior thermal stability compared to trimethyl analogues, making them ideal for multi-step syntheses.
Nucleophilic aromatic substitution (NAS) provides an alternative route, though it is less common due to pyridine’s inherent electron deficiency. Directed ortho-metallation (DoM) strategies overcome this limitation:
This method achieves regioselectivity >95% but requires strict anhydrous conditions to prevent hydrolysis of the tin reagent. Comparative studies show NAS yields (72–86%) rival those of Stille couplings but demand higher reagent stoichiometry.
Regioselectivity in pyridine stannylation is governed by:
A case study using 2-amino-5-methylpyridine (1) demonstrates this principle:
The Stille coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organostannanes and organic electrophiles in the presence of a palladium catalyst. 5-Methyl-2-(tributylstannyl)pyridine excels in this context due to its stability and reactivity. The tributylstannyl group acts as a transmetalation agent, transferring the pyridine-methylene moiety to a palladium intermediate during the catalytic cycle [3].
The general mechanism involves three stages:
The methyl group at the 5-position enhances steric stability, reducing side reactions such as homocoupling. Meanwhile, the pyridine nitrogen weakly coordinates to palladium, stabilizing intermediates and modulating reactivity. This compound has been employed in synthesizing heterocyclic ligands and pharmaceuticals, where regioselectivity and functional group tolerance are critical [2].
Table 1: Representative Stille Coupling Reactions Using 5-Methyl-2-(tributylstannyl)pyridine
Electrophile Partner | Catalyst System | Product Class | Yield (%) |
---|---|---|---|
Aryl iodides | Pd(PPh₃)₄ | Biarylpyridines | 70–85 |
Vinyl triflates | PdCl₂(AsPh₃)₂ | Styrylpyridines | 65–78 |
Benzyl bromides | Pd(OAc)₂/P(t-Bu)₃ | Alkylpyridine derivatives | 60–72 |
While palladium-catalyzed reactions dominate its applications, 5-Methyl-2-(tributylstannyl)pyridine also participates in zinc-mediated couplings with α-halocarbonyl compounds. These reactions exploit the nucleophilicity of organozinc intermediates, which form via transmetalation between the stannyl reagent and zinc halides.
In a typical procedure:
This method is particularly useful for synthesizing γ-keto pyridines, which are valuable intermediates in medicinal chemistry. The reaction’s efficiency depends on the solvent (often THF or DMF), temperature (−20°C to 25°C), and the absence of protic impurities [2].
Transmetalation—the transfer of organic groups between metal centers—is the rate-determining step in many cross-coupling reactions. For 5-Methyl-2-(tributylstannyl)pyridine, mechanistic studies have illuminated how its structure influences this process.
Key findings include:
Figure 1: Proposed Transmetalation Pathway
Acute Toxic;Irritant;Health Hazard;Environmental Hazard